Cas no 94-53-1 (Piperonylic acid)

Piperonylic acid is a natural molecule with methylenedioxy function, which mimics the structure of trans cinnamic acid Piperonylic acid is a selective inactivator of trans cinnamate 4-hydroxylase
Piperonylic acid structure
Piperonylic acid structure
Piperonylic acid
94-53-1
C8H6O4
166.130842685699
MFCD00005830
34751
7196

Piperonylic acid Properties

Names and Identifiers

    • Benzo[d][1,3]dioxole-5-carboxylic acid
    • 3,4-Methylenedioxybenzoic acid
    • Piperonylic acid, (3,4-Methylenedioxybenzoic acid)
    • 3,4-Methylendioxy-benzoic acid
    • 1-3-Benzodioxole-5-carboxylic acid~3,4-(Methylenedioxy)benzoic acid
    • Piperonylic acid
    • 1,3-BENZODIOXOLE-5-CARBOXYLIC ACID
    • 3,4-methylenedioxybenzenecarboxylic acid
    • 5-benzodioxolecarboxylicacid
    • heliotropicacid
    • PIPEROYLICACID
    • RARECHEM AL BO 0210
    • 3,4-(Methylenedioxy)benzoic Acid
    • Piperonylic acid (6CI, 7CI, 8CI)
    • 1,3-Dioxaindane-5-carboxylic acid
    • 2H-1,3-Benzodioxole-5-carboxylic acid
    • 3,4-Dioxymethylenebenzoic acid
    • 5-Benzodioxolecarboxylic acid
    • Heliotropic acid
    • NSC 10072
    • NSC 119055
    • Protocatechuic acid methylene ether
    • 1,3-Benzodioxole-5-carboxylic Acid
    • +Expand
    • MFCD00005830
    • VDVJGIYXDVPQLP-UHFFFAOYSA-N
    • 1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10)
    • O=C(C1C=C2C(OCO2)=CC=1)O
    • 150206

Computed Properties

  • 166.02700
  • 1
  • 4
  • 1
  • 166.027
  • 12
  • 192
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 55.8A^2

Experimental Properties

  • 1.11350
  • 55.76000
  • 7477
  • 1.5090 (estimate)
  • Slightly soluble
  • 254.32°C (rough estimate)
  • 229-231 °C (lit.)
  • 139.6℃
  • 2420
  • White prismatic or needle like crystals.
  • It is slightly soluble in water, chloroform, cold ethanol and diethyl ether.
  • 1.3579 (rough estimate)

Piperonylic acid Security Information

Piperonylic acid Customs Data

  • 29329970
  • China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Piperonylic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003U9R-5g
Benzo[d][1,3]dioxole-5-carboxylic acid
94-53-1 98%
5g
$4.00 2024-04-19
A2B Chem LLC
AB78399-5g
Piperonylic acid
94-53-1 ≥98%
5g
$5.00 2024-07-18
Aaron
AR003UI3-5g
Benzo[d][1,3]dioxole-5-carboxylic acid
94-53-1 98%
5g
$3.00 2024-07-18
Alichem
A159001893-500g
Benzo[d][1,3]dioxole-5-carboxylic acid
94-53-1 98%
500g
$313.60 2023-08-31
Ambeed
A251901-5g
Benzo[d][1,3]dioxole-5-carboxylic acid
94-53-1 98%
5g
$5.0 2023-09-01
Apollo Scientific
OR4989-25g
1,3-Benzodioxole-5-carboxylic acid
94-53-1 98%
25g
£39.00 2023-09-02
ChemScence
CS-D1455-100g
Piperonylic acid
94-53-1 99.85%
100g
$40.0 2022-04-26
Crysdot LLC
CD11006575-500g
Benzo[d][1,3]dioxole-5-carboxylic acid
94-53-1 98%
500g
$317 2024-07-19
Enamine
EN300-20111-0.05g
1,3-dioxaindane-5-carboxylic acid
94-53-1 95%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
D504459-10g
Piperonylic acid
94-53-1 97%
10g
$200 2022-10-17

Piperonylic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Monosodium phosphate ,  Hydrogen peroxide ,  Sodium chlorite Solvents: Acetonitrile ,  Water ;  2 h, 15 °C
Reference
Convergent Synthesis of Pancratistatin from Piperonal and Xylose
Dam, Johan Hygum; Madsen, Robert, European Journal of Organic Chemistry, 2009, (27), 4666-4673

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium chloride ,  1-Butanaminium, N,N,N-tributyl-, ferratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexamo… Solvents: Water ;  24 h, 1 atm, 70 °C
Reference
Selective iron-catalyzed aerobic oxidation of alcohols in water to carboxylic acids mediated by additives
Yu, Han; Ren, Jingjing; Xie, Ya; Su, Xiaofang; Wang, Aiping; et al, Green Chemistry, 2022, 24(17), 6511-6516

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ;  12 h, 50 °C
Reference
An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst
Yu, Han; Ru, Shi; Zhai, Yongyan; Dai, Guoyong; Han, Sheng; et al, ChemCatChem, 2018, 10(6), 1253-1257

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Accessing N-Acyl Azoles via Oxoammonium Salt-Mediated Oxidative Amidation
Ovian, John M.; Kelly, Christopher B. ; Pistritto, Vincent A.; Leadbeater, Nicholas E., Organic Letters, 2017, 19(6), 1286-1289

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Benzyltrimethylammonium tribromide Solvents: Water
Reference
Oxidation using quaternary ammonium polyhalides. V. Selective oxidation of benzyl alcohols by the use of benzyltrimethylammonium tribromide
Okamoto, Tsuyoshi; Uesugi, Takeshi; Kakinami, Takaaki; Utsunomiya, Tomohisa; Kajigaeshi, Shoji, Bulletin of the Chemical Society of Japan, 1989, 62(11), 3748-9

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer
Tan, Wen-Yun; Lu, Yi; Zhao, Jing-Feng; Chen, Wen; Zhang, Hongbin, Organic Letters, 2021, 23(17), 6648-6653

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Potassium carbonate ,  Platinum Solvents: Water ;  80 °C
Reference
Platinum nanoparticles supported on polymeric ionic liquid functionalized magnetic silica: effective and reusable heterogeneous catalysts for the selective oxidation of alcohols in water
Vessally, Esmail; Ghasemisarabbadeih, Mostafa; Ekhteyari, Zeynab; Hosseinzadeh-Khanmiri, Rahim; Ghorbani-Kalhor, Ebrahim; et al, RSC Advances, 2016, 6(108), 106769-106777

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene ,  Oxygen Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: Acetonitrile ;  1 - 24 h, rt
Reference
Cooperative N-heterocyclic carbene (NHC) and ruthenium redox catalysis: Oxidative esterification of aldehydes with air as the terminal oxidant
Zhao, Junfeng; Mueck-Lichtenfeld, Christian; Studer, Armido, Advanced Synthesis & Catalysis, 2013, 355(6), 1098-1106

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; Tan, Wen-Yun; Ding, Yuzhen; Chen, Wen ; Zhang, Hongbin, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ;  25 min, 60 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Method for preparing aromatic carboxylic acid compound
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ;  20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
Reference
Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids
Paridala, Kumaraswamy; Lu, Sheng-Mei; Wang, Meng-Meng; Li, Can, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Tetramethylammonium bromide Solvents: Water ;  pH 9, 25 - 30 °C; 30 °C → 45 °C; 3 h, 40 - 45 °C
Reference
Method for preparation of piperonylic acid with heliotropine by phase transfer catalysis oxidation
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: 2-Methyl-2-butene ,  Sodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
A Domino Amidation Route to Indolines and Indoles: Rapid Syntheses of Anhydrolycorinone, Hippadine, Oxoassoanine, and Pratosine
Ganton, Michael D.; Kerr, Michael A., Organic Letters, 2005, 7(21), 4777-4779

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene ,  Water ;  rt; 4 h, 85 °C
Reference
PEG1000-DAIL/toluene temperature-dependent biphasic system that regulate homogeneously catalyzed oxidation of primary alcohols to carboxylic acids
Hu, Yu Lin; Ma, Xiao Yun; Ge, Qiang; Lu, Ming, Acta Chimica Slovenica, 2010, 57(4), 927-930

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Water ;  30 °C
1.2 Reagents: Sulfuric acid ;  pH 2
Reference
Biotransformations of propenylbenzenes by an Arthrobacter sp. and its t-anethole blocked mutants
Shimoni, Eyal; Baasov, Timor; Ravid, Uzi; Shoham, Yuval, Journal of Biotechnology, 2003, 105, 61-70

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium persulfate ,  Oxygen Catalysts: Molybdate(3-), chromatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Water ;  24 h, 50 °C
Reference
An efficient chromium(III)-catalyzed aerobic oxidation of methylarenes in water for the green preparation of corresponding acids
Jiang, Feng; Liu, Shanshan; Zhao, Wenshu; Yu, Han; Yan, Likai; et al, Dalton Transactions, 2021, 50(36), 12413-12418

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Copper-catalyzed synthesis of aromatic carboxylic acids from arylboronic acids and acetyl acetate
Zheng, Rui; Zhou, Qizhong; Gu, Haining; Jiang, Huajiang; Wu, Jiashou; et al, Tetrahedron Letters, 2014, 55(41), 5671-5675

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2069173-90-4 Solvents: Toluene ;  12 h, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Acceptorless dehydrogenation of primary alcohols to carboxylic acids by self-supported NHC-Ru single-site catalysts
Yin, Shenxiang; Zheng, Qingshu; Chen, Jie; Tu, Tao, Journal of Catalysis, 2022, 408, 165-172

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Water Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  3 h, 10 bar, rt
Reference
Visible-Light-Mediated Hydroxycarbonylation of Diazonium Salts
Gosset, Cyrille; Pellegrini, Sylvain; Jooris, Romain; Bousquet, Till; Pelinski, Lydie, Advanced Synthesis & Catalysis, 2018, 360(17), 3401-3405

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Dipropylene glycol dimethyl ether ;  rt; 10 h, 80 °C
Reference
Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air
Liu, Kai-Jian; Fu, Yu-Ling; Xie, Long-Yong; Wu, Chao; He, Wei-Bao; et al, ACS Sustainable Chemistry & Engineering, 2018, 6(4), 4916-4921

Piperonylic acid Raw materials

Piperonylic acid Preparation Products

Piperonylic acid Suppliers

HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:94-53-1)
SUN YAO
18064098002
1248580055@qq.com
Shenzhen Xingkaiyue Biotechnology Co. , Ltd.
Audited Supplier Audited Supplier
(CAS:94-53-1)
ZHAO JING LI
18589069862
1609147400@qq.com
JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:94-53-1)
CAI JING LI
18662931390
507167383@qq.com
BioBioPha
Audited Supplier Audited Supplier
(CAS:94-53-1)
ZHENG JING LI
18788556290
sales@mail.biobiopha.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:94-53-1)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:94-53-1)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:94-53-1)
A LA DING
anhua.mao@aladdin-e.com

Piperonylic acid Related Literature

94-53-1 (Piperonylic acid) Related Products

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:94-53-1)Piperonylic acid
sfd15823
99.9%
200kg
discuss personally